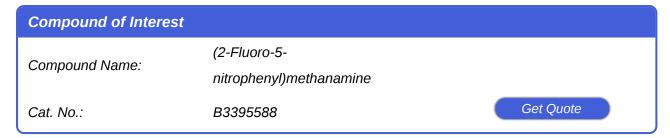


Spectroscopic Data and Analysis of (2-Fluoro-5-nitrophenyl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Direct and comprehensive spectroscopic data for **(2-Fluoro-5-nitrophenyl)methanamine** is not readily available in public databases. This guide presents data for structurally related compounds, 2-Fluoro-5-nitroaniline and 2-Fluorobenzylamine, to provide researchers with valuable comparative insights into the expected spectral characteristics of the target molecule.

This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for 2-fluoro-5-nitroaniline and 2-fluorobenzylamine. Detailed, generalized experimental protocols for these analytical techniques are also included to assist researchers in acquiring similar data.

Spectroscopic Data of Analog Compounds

To approximate the spectroscopic signature of **(2-Fluoro-5-nitrophenyl)methanamine**, data from two key structural analogs are presented. 2-Fluoro-5-nitroaniline provides data for the substituted aromatic ring system, while 2-fluorobenzylamine offers insight into the spectral characteristics of the benzylamine moiety.

2-Fluoro-5-nitroaniline

This compound shares the 2-fluoro-5-nitrophenyl core with the target molecule.

Table 1: 1H NMR Spectroscopic Data for 2-Fluoro-5-nitroaniline



Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not explicitly available in search results			

Table 2: 13C NMR Spectroscopic Data for 2-Fluoro-5-nitroaniline

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Table 3: IR Spectroscopic Data for 2-Fluoro-5-nitroaniline

Wavenumber (cm-1)	Interpretation
Specific peak values not detailed in search	
results, but characteristic absorptions would	
include N-H stretches (around 3300-3500 cm-1),	
aromatic C-H stretches (around 3000-3100 cm-	
1), NO2 asymmetric and symmetric stretches	
(around 1500-1550 and 1335-1385 cm-1	
respectively), and C-F stretch (around 1100-	
1300 cm-1).	

Table 4: Mass Spectrometry Data for 2-Fluoro-5-nitroaniline

m/z	Interpretation
156	Molecular Ion [M]+
110	[M - NO2]+
83	Further fragmentation



2-Fluorobenzylamine

This analog provides spectral information for the aminomethyl group attached to a fluorinated phenyl ring.

Table 5: 1H NMR Spectroscopic Data for 2-Fluorobenzylamine

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not explicitly available in search results			

Table 6: 13C NMR Spectroscopic Data for 2-Fluorobenzylamine

Chemical Shift (ppm)	Assignment	
Data not explicitly available in search results		

Table 7: IR Spectroscopic Data for 2-Fluorobenzylamine

Interpretation

Table 8: Mass Spectrometry Data for 2-Fluorobenzylamine



m/z	Interpretation
125	Molecular Ion [M]+
108	[M - NH3]+
Further fragmentation would involve loss of H and subsequent rearrangements.	

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, optimizing the peak shape of a solvent or reference signal.
- 1H NMR Acquisition:



- Set the spectral width to approximately 12-16 ppm.
- Use a 30-45 degree pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- 13C NMR Acquisition:
 - Switch the spectrometer to the 13C nucleus frequency.
 - Set the spectral width to approximately 200-250 ppm.
 - Use a 30-45 degree pulse angle.
 - Employ proton decoupling to simplify the spectrum.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of 13C.
 - Apply Fourier transformation, phase, and reference the spectrum.[1][2][3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Background Collection:



- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty, clean ATR crystal.[5][6][7]
- Sample Analysis:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[5]
 [7]
- · Cleaning:
 - After analysis, remove the sample and clean the ATR crystal surface thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - For volatile and thermally stable compounds, a gas chromatograph (GC) can be used to introduce the sample into the mass spectrometer.
 - Alternatively, for pure solid samples, a direct insertion probe can be used. A small amount
 of the sample is placed in a capillary tube at the end of the probe.
- · Ionization:
 - The sample is vaporized in the ion source.

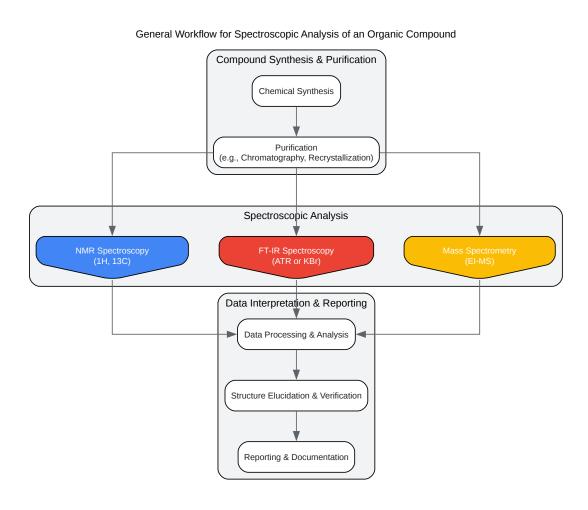


- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[8][9][10]
- · Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.





Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. books.rsc.org [books.rsc.org]
- 2. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation FT-IR/ATR Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of (2-Fluoro-5-nitrophenyl)methanamine Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3395588#2-fluoro-5-nitrophenyl-methanamine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com